Cas no 652153-48-5 (tert-butyl N-(6-chloropyrazin-2-yl)carbamate)
tert-butyl N-(6-chloropyrazin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (6-chloropyrazin-2-yl)carbamate
- tert-butyl N-(6-chloropyrazin-2-yl)carbamate
- (6-chloropyrazin-2-yl)carbamic acid tert-butyl ester
- AG-G-45367
- CTK5C2390
- EN300-3194439
- SCHEMBL14518147
- DTXSID30457285
- CS-0372285
- CBB15348
- DB-266778
- G40561
- 652153-48-5
-
- MDL: MFCD09037987
- Inchi: 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14)
- InChI Key: CFNQQJOHQAKFCF-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 229.06200
- Monoisotopic Mass: 229.0618043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- PSA: 64.11000
- LogP: 2.55000
tert-butyl N-(6-chloropyrazin-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3194439-0.05g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
| Enamine | EN300-3194439-0.1g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 0.1g |
$113.0 | 2025-03-19 | |
| Enamine | EN300-3194439-0.25g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 0.25g |
$162.0 | 2025-03-19 | |
| Enamine | EN300-3194439-0.5g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 0.5g |
$310.0 | 2025-03-19 | |
| Enamine | EN300-3194439-1.0g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
| Enamine | EN300-3194439-2.5g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
| Enamine | EN300-3194439-5.0g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
| Enamine | EN300-3194439-10.0g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
| Enamine | EN300-3194439-1g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95% | 1g |
$414.0 | 2023-09-05 | |
| Enamine | EN300-3194439-5g |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate |
652153-48-5 | 95% | 5g |
$1199.0 | 2023-09-05 |
tert-butyl N-(6-chloropyrazin-2-yl)carbamate Suppliers
tert-butyl N-(6-chloropyrazin-2-yl)carbamate Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on tert-butyl N-(6-chloropyrazin-2-yl)carbamate
Recent Advances in the Application of tert-Butyl N-(6-chloropyrazin-2-yl)carbamate (CAS: 652153-48-5) in Chemical Biology and Pharmaceutical Research
tert-Butyl N-(6-chloropyrazin-2-yl)carbamate (CAS: 652153-48-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and role in constructing complex heterocyclic scaffolds. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of tert-butyl N-(6-chloropyrazin-2-yl)carbamate as a precursor in the synthesis of novel pyrazine-based kinase inhibitors targeting cancer-related pathways. The researchers employed a multi-step synthetic route where this compound served as a crucial building block, enabling the introduction of diverse pharmacophores at the 6-position of the pyrazine ring. The resulting compounds showed promising inhibitory activity against EGFR and HER2 kinases, with IC50 values in the low nanomolar range.
In parallel research, scientists have explored the compound's potential in fragment-based drug discovery. A recent ACS Chemical Biology publication (2024) described its use as a versatile fragment for constructing targeted protein degraders (PROTACs). The chloropyrazine moiety proved particularly valuable for subsequent functionalization through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group allowed for controlled deprotection and further derivatization.
Significant progress has also been made in understanding the compound's physicochemical properties. Computational studies using density functional theory (DFT) have provided insights into its conformational preferences and electronic structure, which are critical for rational drug design. These theoretical investigations, combined with experimental data from X-ray crystallography, have established a robust foundation for structure-activity relationship (SAR) studies of related compounds.
From a process chemistry perspective, recent innovations have focused on improving the synthetic accessibility of tert-butyl N-(6-chloropyrazin-2-yl)carbamate. A 2023 Organic Process Research & Development article detailed an optimized, scalable synthesis route that addresses previous challenges in regioselectivity and yield. The new protocol employs continuous flow chemistry techniques, achieving >85% yield with excellent purity, making the compound more accessible for large-scale pharmaceutical applications.
The safety profile and metabolic fate of this compound have also been investigated in recent preclinical studies. While generally stable under physiological conditions, researchers have identified specific metabolic pathways that could be leveraged for prodrug strategies. These findings, published in Drug Metabolism and Disposition (2024), suggest potential applications in designing targeted drug delivery systems.
Looking forward, the unique chemical properties of tert-butyl N-(6-chloropyrazin-2-yl)carbamate continue to inspire novel applications beyond its traditional uses. Emerging research explores its potential in chemical biology tools development, particularly for protein labeling and bioorthogonal chemistry applications. The compound's balanced lipophilicity and synthetic handle make it particularly attractive for these cutting-edge applications.
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